molecular formula C40H38BCl3F4N2 B1146480 1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate CAS No. 155613-98-2

1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate

Cat. No. B1146480
M. Wt: 739.91
InChI Key:
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Description

Synthesis Analysis

The synthesis of related cyanine dyes has been explored in various studies. For instance, the synthesis and characterization of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate have been documented, which shares a part of the molecular structure with the compound . Such ionic liquids have been prepared and analyzed for their physical and electrochemical properties, providing a foundation for understanding the synthesis processes of more complex molecules like our compound of interest (Shamsipur et al., 2010).

Molecular Structure Analysis

The molecular structure of cyanine dyes, including compounds similar to the one , has been studied, revealing their efficiency in quenching singlet oxygen. The structure plays a crucial role in their reactivity and interaction with singlet oxygen, suggesting a charge transfer mechanism rather than energy transfer (Kanofsky & Sima, 2000).

Chemical Reactions and Properties

Cyanine dyes, due to their unique structure, have been found to exhibit significant singlet oxygen quenching capabilities. The quenching constants for these compounds are indicative of their reactivity and have been found to correlate with their oxidation potentials. This implies that their chemical reactions are largely governed by their ability to undergo charge transfer processes (Kanofsky & Sima, 2000).

Physical Properties Analysis

The physical properties of related ionic liquids have been extensively studied, providing insights into the viscosities, thermal stability, surface tension, refractive index, pH, and density of such compounds. These properties are crucial in understanding the behavior of the compound under various conditions (Shamsipur et al., 2010).

Chemical Properties Analysis

The chemical properties, particularly the electrochemical stability and reactivity of the compound, can be inferred from studies on similar cyanine dyes. The wide voltage range of the electrochemical window allows for the study of these compounds under various conditions, further elucidating their chemical properties and reactivity (Shamsipur et al., 2010).

Scientific Research Applications

  • Singlet Oxygen Quenching : This compound has demonstrated significant efficiency in quenching singlet oxygen. It's among the most efficient quenchers among tested cyanine dyes, with quenching constants suggesting a process dominated by charge transfer rather than energy transfer (Kanofsky & Sima, 2000).

  • Applications in Photovoltaics and Detectors : In the field of photovoltaics and photodetectors, heptamethine salts derived from this compound have been used to demonstrate photoresponse at deep near-infrared (NIR) wavelengths. This showcases its potential in optoelectronic devices (Young et al., 2016).

  • Co-sensitization in Dye-Sensitized Solar Cells : It has been used in dye-sensitized solar cells for co-sensitization to improve photoelectric conversion efficiency. This application underlines its role in enhancing the performance of solar cells (Wu et al., 2009).

  • Near-Infrared Electrochemical Fluorescence Switching : This compound has been utilized in creating polymethine dyes for reversible electrochemical fluorescence switching in the NIR region, indicating its potential in developing novel fluorescence-based technologies (Seo et al., 2014).

  • Cancer Detection and Optical Imaging : A water-soluble dye derived from this compound has been synthesized for potential applications in cancer detection using optical imaging, highlighting its biomedical applications (Pham et al., 2005).

properties

IUPAC Name

(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38Cl3N2.BF4/c1-3-5-24-44-34(30-14-8-12-28-32(41)18-22-36(44)38(28)30)20-16-26-10-7-11-27(40(26)43)17-21-35-31-15-9-13-29-33(42)19-23-37(39(29)31)45(35)25-6-4-2;2-1(3,4)5/h8-9,12-23H,3-7,10-11,24-25H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZNCEDZIQWVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C7C5=CC=CC7=C(C=C6)Cl)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C/C=C/4\CCCC(=C4Cl)/C=C/C5=[N+](C6=C7C5=CC=CC7=C(C=C6)Cl)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38BCl3F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate

CAS RN

155613-98-2
Record name 1-Butyl-2-(2-(3-((1-butyl-6-chlorobenz(c,d)indole-2-(1H)-ylidene)ethyli dene)-2-chloro-1-cyclohexen-1-yl)ethenyl)-6-chlorobenz[cd]indolium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
8
Citations
H Mokbel, B Graff, F Dumur… - Macromolecular Rapid …, 2020 - Wiley Online Library
Free radical polymerization upon near‐infrared (NIR) light is still the subject of intense research efforts and remains a huge challenge particularly for long wavelengths (>1000 nm). In …
Number of citations: 57 onlinelibrary.wiley.com
J Yang, Y Kang, SM Jeong, K Seo… - Advanced Materials …, 2022 - Wiley Online Library
This study investigates a method of implementing virtual IR images, similar to the IR images of actual objects, on a transparent and flexible substrate. Virtual IR images/videos can be …
Number of citations: 0 onlinelibrary.wiley.com
PD Sima, JR Kanofsky - Photochemistry and Photobiology, 2000 - Wiley Online Library
Several cyanine dyes were found to protect K562 leukemia cells against toxicity mediated by cis‐di(4‐sulfonatophenyl)diphenylporphine (TPPS 2 ) and light. Most cyanine dyes derived …
Number of citations: 38 onlinelibrary.wiley.com
K Sun, P **ao, F Dumur… - Journal of Polymer Science, 2021 - Wiley Online Library
Even though many organic dyes have been reported as photoinitiators/photosensitizers for free radical polymerization in the literature, the design and development of novel …
Number of citations: 45 onlinelibrary.wiley.com
M Casalboni, F De Matteis, P Prosposito… - Chemical physics …, 2003 - Elsevier
We report on the fluorescence efficiency of four infrared (IR) polymethine dyes. These figures have been determined using an indirect method based on a fluorescence standard (…
Number of citations: 68 www.sciencedirect.com
JC Dumke, A Qureshi, S Hamdan, K Rupnik… - Photochemical & …, 2014 - Springer
A new kind of material called nanoGUMBOS, comprised entirely of cations and anions, has been developed by pairing various functional ions that exhibit fluorescence activity with …
Number of citations: 12 link.springer.com
A McLintock, CA Cunha-Matos, M Zagnoni… - Acs Nano, 2014 - ACS Publications
Surface-enhanced Raman scattering (SERS) is a promising imaging modality for use in a variety of multiplexed tracking and sensing applications in biological environments. However, …
Number of citations: 59 pubs.acs.org
EU Horno - 2019 - eprints.soton.ac.uk
Lanthanide-ion-doped upconversion nanoparticles (UCNPs) have emerged as a new class of luminescent materials that offer excellent chemical stability, good biocompatibility, narrow …
Number of citations: 2 eprints.soton.ac.uk

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